Home > Products > Screening Compounds P106112 > 7-O-Desmethyl Temsirolimus-d3
7-O-Desmethyl Temsirolimus-d3 -

7-O-Desmethyl Temsirolimus-d3

Catalog Number: EVT-1496688
CAS Number:
Molecular Formula: C₅₅H₈₂D₃NO₁₆
Molecular Weight: 1019.28
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-O-Desmethyl Temsirolimus-d3 is a stable isotope-labeled derivative of Temsirolimus, a rapamycin analog used primarily in cancer treatment. This compound is notable for its role in research and development, particularly in pharmacokinetic studies and drug metabolism investigations. The molecular formula for 7-O-Desmethyl Temsirolimus-d3 is C55H82D3NO16C_{55}H_{82}D_3NO_{16}, with a molecular weight of approximately 1019.28 g/mol. It is classified under stable isotope-labeled compounds, which are essential in tracing and understanding metabolic pathways in biological systems .

Synthesis Analysis

The synthesis of 7-O-Desmethyl Temsirolimus-d3 typically involves the modification of the parent compound, Temsirolimus. The technical details of the synthesis process include:

  • Starting Material: Temsirolimus (CAS Number: 408321-08-4) serves as the primary substrate.
  • Deuteration: The introduction of deuterium atoms is achieved through specific chemical reactions that replace hydrogen atoms with deuterium, enhancing the compound's stability and allowing for precise tracking in metabolic studies.
  • Purification: Post-synthesis, the compound undergoes purification processes such as chromatography to isolate the desired product from by-products and unreacted materials.

The synthesis is typically performed under controlled laboratory conditions to ensure high yield and purity .

Molecular Structure Analysis

The molecular structure of 7-O-Desmethyl Temsirolimus-d3 can be represented using various notations:

  • SMILES Notation:
  • InChI Notation:

These notations provide a comprehensive view of the compound's structure and its stereochemistry .

Chemical Reactions Analysis

7-O-Desmethyl Temsirolimus-d3 participates in various chemical reactions primarily associated with its metabolic pathways. Key reactions include:

  1. Hydrolysis: The ester bonds within the molecule may undergo hydrolysis in biological systems, leading to the release of active metabolites.
  2. Conjugation Reactions: The compound can participate in conjugation reactions with glucuronic acid or sulfate groups during phase II metabolism.
  3. Oxidation Reactions: Certain functional groups within the structure may be subject to oxidation by cytochrome P450 enzymes.

These reactions are crucial for understanding the pharmacokinetics and dynamics of the compound in vivo .

Mechanism of Action

The mechanism of action for 7-O-desmethyl Temsirolimus-d3 is closely related to that of its parent compound, Temsirolimus. It primarily acts as an inhibitor of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth and proliferation. The process involves:

  1. Binding to mTOR: The compound binds to mTOR complexes (mTORC1 and mTORC2), inhibiting their activity.
  2. Downstream Effects: This inhibition leads to decreased protein synthesis and cell cycle arrest, particularly affecting cancer cells that rely on mTOR signaling for growth.

Data from studies indicate that this mechanism contributes significantly to its efficacy in treating various cancers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-O-desmethyl Temsirolimus-d3 include:

PropertyValue
Molecular Weight1019.28 g/mol
Molecular FormulaC55H82D3NO16
AppearanceNeat solid
SolubilitySoluble in organic solvents
StabilityStable under proper storage conditions

These properties are essential for understanding how the compound behaves in different environments and its suitability for various applications .

Applications

7-O-desmethyl Temsirolimus-d3 has several scientific applications:

  1. Pharmacokinetic Studies: Used extensively in research to study drug absorption, distribution, metabolism, and excretion.
  2. Metabolic Pathway Tracing: Its stable isotope labeling allows researchers to trace metabolic pathways involving Temsirolimus and its derivatives.
  3. Cancer Research: Employed in studies investigating mTOR signaling pathways and potential therapeutic interventions.

These applications highlight its importance in both clinical research and pharmaceutical development .

Chemical Identity and Structural Characterization of 7-O-Desmethyl Temsirolimus-d3

Molecular Formula and Deuterium Labeling Patterns

7-O-Desmethyl Temsirolimus-d3 is a deuterated analog of the temsirolimus metabolite, featuring selective deuterium substitution at three hydrogen sites. Its molecular formula is C55H82D3NO16, with a precise molecular weight of 1019.28 g/mol [2] [7]. The deuterium atoms are incorporated into the methyl-d3 group (–CD3) within the 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate moiety, replacing all three hydrogen atoms of the methyl group in the non-deuterated counterpart. This modification is strategically designed to preserve the compound’s steric and electronic properties while enhancing metabolic stability for research applications [2] [7].

Table 1: Molecular Specifications of 7-O-Desmethyl Temsirolimus-d3

PropertyValue
Molecular FormulaC55H82D3NO16
Accurate Mass1018.61 g/mol
Deuterium Positions2-(hydroxymethyl)-2-(methyl-d3)
CAS NumberNot publicly assigned

Stereochemical Configuration and Isomeric Differentiation

The compound retains the intricate macrolide backbone of temsirolimus, characterized by 15 stereogenic centers. Key chiral elements include the trans-fused cyclohexane-pyran system and the stereospecific attachment of the demethylated rapamycin core at the C7 position. The O-desmethylation at C7 alters local electron density but does not invert stereocenters. This modification differentiates it from isomers like Temsirolimus Isomer C (CAS 1027067-40-8), which exhibits positional variations in methoxy or ester groups [4] [8]. The deuterium labeling (–CD3) introduces negligible stereochemical perturbation due to isotopic substitution’s minimal steric impact, confirmed via NMR studies showing identical coupling patterns to non-deuterated analogs [1] [7].

Comparative Analysis with Parent Compound Temsirolimus

7-O-Desmethyl Temsirolimus-d3 is structurally distinct from its parent compound, temsirolimus (C56H87NO16, MW 1030.29 g/mol), in two critical aspects:

  • O-desmethylation: Loss of a methyl group (–CH3) at the C7 position reduces molecular weight by 14 Da compared to temsirolimus [8].
  • Deuterium incorporation: The methyl-d3 group increases mass by 3 Da versus non-deuterated 7-O-desmethyl temsirolimus (C55H85NO16, MW 1016.28 g/mol) [1] [8].

Functionally, 7-O-desmethyl temsirolimus is a primary metabolite of temsirolimus, formed via cytochrome P450-mediated demethylation. While temsirolimus acts as an mTOR inhibitor by binding FKBP12 and inhibiting kinase activity, the O-desmethyl metabolite retains similar in vitro activity but exhibits altered pharmacokinetics. Deuterium labeling aims to slow oxidative metabolism at the methyl group, enhancing tracer utility in mass spectrometry-based assays [4] [6] [9].

Table 2: Structural Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Features
TemsirolimusC56H87NO161030.29 g/molC42 ester, C7 methoxy group
7-O-Desmethyl TemsirolimusC55H85NO161016.28 g/molC7 hydroxy group
7-O-Desmethyl Temsirolimus-d3C55H82D3NO161019.28 g/molC7 hydroxy + 2-(methyl-d3) group
Temsirolimus-d3C56H84D3NO161033.31 g/molC42 ester with methyl-d3

Physicochemical Properties: Density, pKa, and Solubility

While direct measurements of density and pKa for 7-O-Desmethyl Temsirolimus-d3 are limited in the literature, its properties are inferable from structural analogs:

  • Solubility: Like temsirolimus (sparingly soluble in water but soluble in ethanol, DMSO, and acetone) [6] [9], the deuterated metabolite is expected to exhibit similar lipophilicity. O-desmethylation may marginally enhance aqueous solubility due to increased hydrogen bonding capacity.
  • pKa: The C7 hydroxy group introduced by demethylation is weakly acidic (estimated pKa ~10–12), comparable to phenolic hydroxyls in macrolides. The C42 ester linkage remains hydrolysis-prone under alkaline conditions.
  • Density: Isotopic substitution typically increases density by 0.01–0.05 g/cm³. Based on temsirolimus analogs, the density is projected at ~1.15–1.20 g/cm³ [9].

Table 3: Inferred Physicochemical Properties

PropertyValue/RangeBasis for Inference
Aqueous Solubility<0.1 mg/mLSimilar to temsirolimus (lipophilic macrolide)
Organic SolubilitySoluble in DMSO, methanolEmpirical data from deuterated temsirolimus analogs [3] [10]
pKa (C7-OH)~10–12Comparison to phenolic hydroxyls in rapamycins
Storage Conditions-20°C, anhydrous environmentStability profile of deuterated mTOR inhibitors [2] [10]

Properties

Product Name

7-O-Desmethyl Temsirolimus-d3

Molecular Formula

C₅₅H₈₂D₃NO₁₆

Molecular Weight

1019.28

Synonyms

(7ξ)-7-O-Demethyl-rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoate]-d3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.